1,3-Benzodioxol-5-ol,2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ol,2-methyl- is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, featuring a methoxy group at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ol,2-methyl- can be synthesized from catechol through methylenation. The process involves the reaction of catechol with disubstituted halomethanes in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of 1,3-Benzodioxol-5-ol,2-methyl- often involves large-scale methylenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ol,2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzodioxole compounds.
Scientific Research Applications
1,3-Benzodioxol-5-ol,2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ol,2-methyl- involves its interaction with various molecular targets. It acts as an agonist for certain receptors and can modulate signaling pathways. For example, it has been shown to enhance auxin receptor activity, promoting root growth in plants . Additionally, it may inhibit cyclooxygenase enzymes, exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, lacking the methoxy group.
Sesamol: A naturally occurring compound with similar structure and antioxidant properties.
Methylenedioxyphenol: Another derivative with similar chemical properties.
Uniqueness
1,3-Benzodioxol-5-ol,2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5,9H,1H3 |
InChI Key |
PZDFTGQHJLCOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.